molecular formula C10H17N5O6 B12818585 beta-Alanyl-3-methyl-L-histidine Nitrate

beta-Alanyl-3-methyl-L-histidine Nitrate

Cat. No.: B12818585
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Anserine nitrate salt can be synthesized through the reaction of beta-alanine and 3-methyl-L-histidine in the presence of nitric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of L-Anserine nitrate salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Anserine nitrate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Anserine nitrate salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study dipeptide behavior and reactions.

    Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.

    Medicine: Studied for its potential therapeutic effects in conditions like diabetes and hyperuricemia.

    Industry: Used in the development of antioxidant formulations and supplements

Mechanism of Action

L-Anserine nitrate salt exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Anserine nitrate salt is often compared with other similar compounds such as:

L-Anserine nitrate salt stands out due to its unique combination of antioxidant properties and its ability to modulate gut microbiota, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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